molecular formula C19H19N3O3 B10909275 methyl 3-cyclopropyl-1-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

methyl 3-cyclopropyl-1-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

Cat. No.: B10909275
M. Wt: 337.4 g/mol
InChI Key: PPDIIBDRLNVOKD-UHFFFAOYSA-N
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Description

Methyl 3-cyclopropyl-1-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound with a unique structure that includes a cyclopropyl group, a methoxyphenyl group, and a pyrazolopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-cyclopropyl-1-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-cyclopropyl-1-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions may vary depending on the desired product, but they often involve specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Methyl 3-cyclopropyl-1-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, or antimicrobial properties.

    Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 3-cyclopropyl-1-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyridine derivatives with varying substituents. These compounds may share similar chemical properties and biological activities but differ in their specific applications and effects.

Uniqueness

Methyl 3-cyclopropyl-1-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to its specific combination of functional groups and structural features

Biological Activity

Methyl 3-cyclopropyl-1-(4-methoxyphenyl)-6-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a compound belonging to the pyrazolo[3,4-b]pyridine family, known for its diverse biological activities. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H19N3O3C_{19}H_{19}N_{3}O_{3} with a molecular weight of approximately 337.4 g/mol. The compound features a unique combination of a pyrazolo ring fused with a pyridine structure, substituted with a methoxyphenyl group and a cyclopropyl group. This structural configuration contributes to its potential biological activities.

Anticancer Activity

Research has indicated that compounds within the pyrazolo[3,4-b]pyridine class exhibit significant anticancer properties. Specifically, studies have shown that this compound may inhibit cell proliferation in various cancer cell lines. For instance, it has demonstrated effective inhibition against CDK2 and CDK9, which are critical regulators of the cell cycle and transcriptional processes in cancer cells .

Table 1: Summary of Biological Activities

Activity TypeObservations
AnticancerInhibition of CDK2 and CDK9; effective against MCF7 and HCT116 cell lines.
PPAR AgonismPotential agonist for human peroxisome proliferator-activated receptor α (hPPARα) .
AntitubercularExhibits promising activity against Mycobacterium tuberculosis .

The mechanism by which this compound exerts its biological effects involves interaction with specific protein targets. It has been shown to act as an agonist for hPPARα, which plays a role in lipid metabolism and inflammation. This interaction may contribute to its anticancer effects by modulating metabolic pathways associated with tumor growth and progression .

Structure-Activity Relationships (SAR)

SAR studies have revealed that the biological activity of pyrazolo[3,4-b]pyridine derivatives is significantly influenced by the steric and electronic properties of substituents on the core structure. For instance:

  • Cyclopropyl Group : Enhances selectivity towards certain biological targets.
  • Methoxyphenyl Substitution : May improve solubility and bioavailability.

These modifications can lead to improved therapeutic profiles compared to other derivatives lacking such substituents .

Case Studies

Several studies have focused on the synthesis and evaluation of pyrazolo[3,4-b]pyridine derivatives:

  • Anticancer Activity : In vitro assays demonstrated that compounds similar to this compound showed significant cytotoxicity against breast cancer cell lines (MCF7) and colorectal cancer cell lines (HCT116), indicating potential as therapeutic agents .
  • Antitubercular Activity : A combinatorial library study revealed that derivatives exhibited promising antitubercular activity against Mycobacterium tuberculosis strains, suggesting their potential use in treating tuberculosis .

Properties

IUPAC Name

methyl 3-cyclopropyl-1-(4-methoxyphenyl)-6-methylpyrazolo[3,4-b]pyridine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-11-10-15(19(23)25-3)16-17(12-4-5-12)21-22(18(16)20-11)13-6-8-14(24-2)9-7-13/h6-10,12H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPDIIBDRLNVOKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)OC)C4CC4)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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